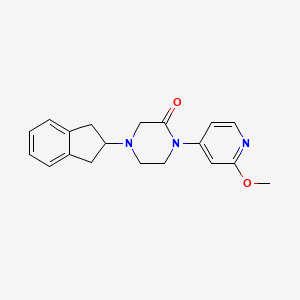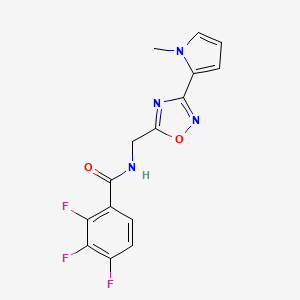![molecular formula C11H6Cl5N3O2 B2925096 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-47-9](/img/structure/B2925096.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the presence of the 1,2,3-triazole ring. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atoms and the trichloroacetate group would likely make the compound relatively polar and could influence its solubility in various solvents .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Chlorophenol Contamination and Effects : Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, have been evaluated for their environmental impact. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish over long-term exposure. Their persistence in the environment varies with conditions, potentially becoming moderate to high. Bioaccumulation is expected to be low, but these compounds have a notable organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Herbicide 2,4-D and Microbial Degradation : The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture. Research highlights the role of microorganisms in the degradation of 2,4-D and its derivatives, which is crucial for mitigating environmental pollution and safeguarding public health (Magnoli et al., 2020).
Triazole Derivatives and Their Applications
- Triazole Derivatives in Drug Development : Triazole derivatives, such as 1H-1,2,3-triazole, have been explored for their significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The review of patents on triazole families between 2008 and 2011 emphasizes the ongoing interest in developing new synthetic methods and biological evaluations for these compounds (Ferreira et al., 2013).
Toxicity and Environmental Concerns
Toxicity of Chlorinated Hydrocarbons : Studies on chlorinated hydrocarbons, including chlorophenols and related compounds, have shown their contamination with toxic substances like chlorinated dibenzofurans or chlorinated dibenzodioxins. These compounds have been associated with various adverse health effects, including liver disease, teratogenicity, and potential carcinogenicity (Kimbrough, 1972).
Emerging Contaminants and Health Risks : The presence and detection of emerging contaminants, such as triclosan and its derivatives in the environment, have raised concerns due to their potential lethal effects on non-target organisms. This underscores the need for ongoing research into the environmental fate, accumulation, and impacts of low-level exposures to these contaminants (Bedoux et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl5N3O2/c12-8-2-1-7(3-9(8)13)19-4-6(17-18-19)5-21-10(20)11(14,15)16/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPMNNMZLHKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

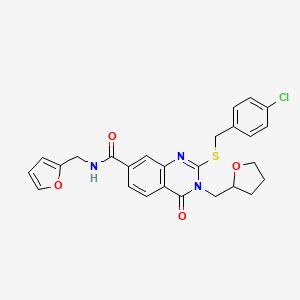
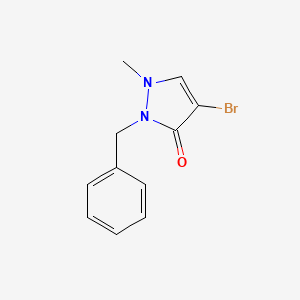
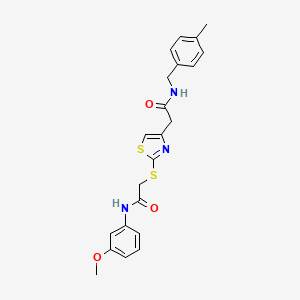
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)
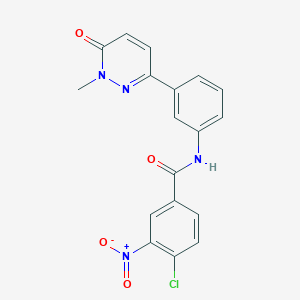
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)
![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)
![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)
![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)
